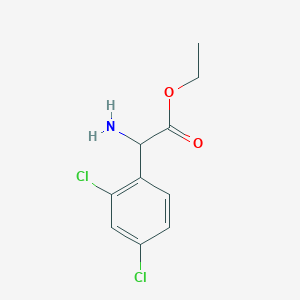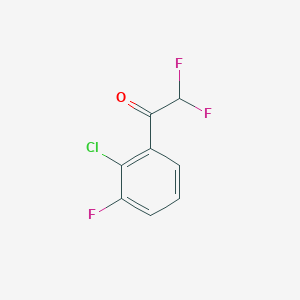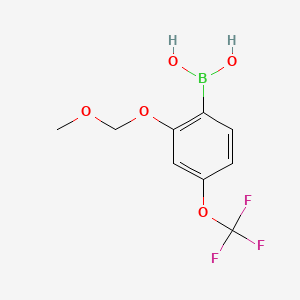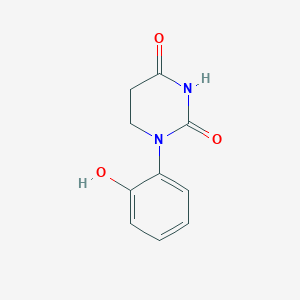
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-hydroxybenzaldehyde with urea and an appropriate catalyst under specific conditions. One common method is the Biginelli reaction, which is a three-component condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidine ring can be reduced to form a tetrahydropyrimidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(2-oxo-phenyl)dihydropyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(2-hydroxyphenyl)tetrahydropyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted dihydropyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The hydroxyphenyl group can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives:
1-(2-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.
1-(2-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione:
1-(2-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its hydroxyphenyl group, which imparts specific chemical and biological properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-4-2-1-3-7(8)12-6-5-9(14)11-10(12)15/h1-4,13H,5-6H2,(H,11,14,15) |
Clave InChI |
KASSYAFPKDSVQL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


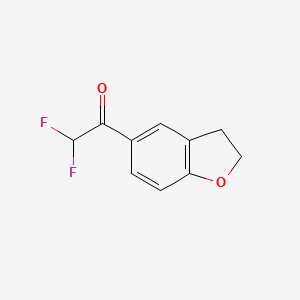
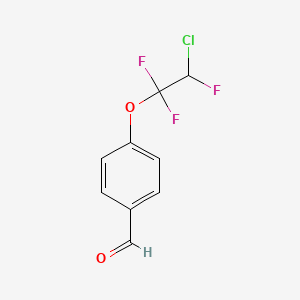

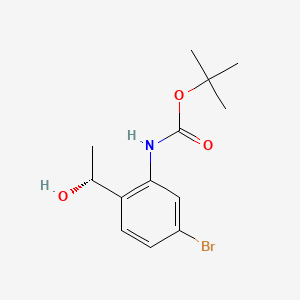
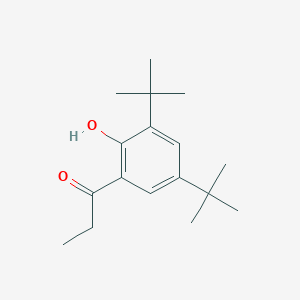
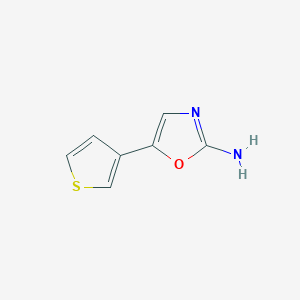

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
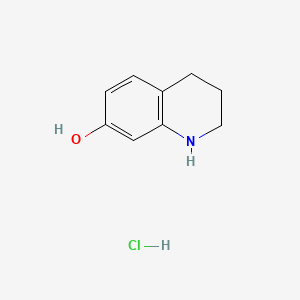
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
